molecular formula C14H17NO B15211910 3-(2,4,6-Trimethylbenzylidene)pyrrolidin-2-one CAS No. 1859-55-8

3-(2,4,6-Trimethylbenzylidene)pyrrolidin-2-one

Cat. No.: B15211910
CAS No.: 1859-55-8
M. Wt: 215.29 g/mol
InChI Key: KNQMYNNGABROEH-XYOKQWHBSA-N
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Description

3-(2,4,6-Trimethylbenzylidene)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a 2,4,6-trimethylbenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trimethylbenzylidene)pyrrolidin-2-one typically involves the condensation of 2,4,6-trimethylbenzaldehyde with pyrrolidin-2-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds via the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trimethylbenzylidene)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrrolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl-substituted pyrrolidinones.

    Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(2,4,6-Trimethylbenzylidene)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trimethylbenzylidene)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrrolidinone ring.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: The parent compound, lacking the benzylidene substitution.

    3-Benzylidene-pyrrolidin-2-one: Similar structure but with different substituents on the benzylidene group.

    2,4,6-Trimethylbenzylidene derivatives: Compounds with similar aromatic substitution patterns but different core structures.

Uniqueness

3-(2,4,6-Trimethylbenzylidene)pyrrolidin-2-one is unique due to the presence of both the pyrrolidinone ring and the 2,4,6-trimethylbenzylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1859-55-8

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

(3E)-3-[(2,4,6-trimethylphenyl)methylidene]pyrrolidin-2-one

InChI

InChI=1S/C14H17NO/c1-9-6-10(2)13(11(3)7-9)8-12-4-5-15-14(12)16/h6-8H,4-5H2,1-3H3,(H,15,16)/b12-8+

InChI Key

KNQMYNNGABROEH-XYOKQWHBSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C/2\CCNC2=O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=C2CCNC2=O)C

Origin of Product

United States

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